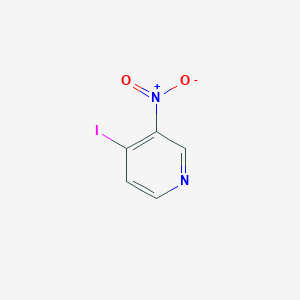

4-Iodo-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAINQAYZPSBKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634080 | |

| Record name | 4-Iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-92-9 | |

| Record name | 4-Iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-3-Nitropyridine: Chemical Properties, Structure, and Synthetic Utility

The following technical guide details the chemical properties, synthesis, and reactivity of 4-Iodo-3-nitropyridine , a critical heterocyclic intermediate in medicinal chemistry.

Executive Summary

This compound is a highly functionalized pyridine derivative characterized by the presence of a nitro group at the C3 position and an iodine atom at the C4 position. It serves as a versatile "linchpin" scaffold in the synthesis of complex pharmaceutical agents, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) and 1,6-naphthyridines .

Its utility stems from the orthogonal reactivity of its functional groups:

-

C4-Iodine: A labile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).

-

C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent amine precursor for cyclization.

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a pyridine ring substituted with a nitro group (

-

Formula:

-

Molecular Weight: 249.99 g/mol

-

Geometry: Planar aromatic system.

Electronic Effects & Reactivity Profile

The reactivity of this compound is defined by the cooperative electron-withdrawing effects of the pyridine nitrogen and the nitro group.

-

Activation of C4: The C4 position is highly electron-deficient. The pyridine nitrogen (via inductive withdrawal) and the C3-nitro group (via resonance and induction) deplete electron density at C4.

-

Leaving Group Ability: While iodine is traditionally a good leaving group in SN2 reactions, in SNAr contexts on pyridines, it often competes with chlorine. However, for transition-metal catalyzed reactions , the weaker C–I bond (approx. 53 kcal/mol) compared to C–Cl (approx. 80 kcal/mol) makes the iodo-derivative significantly more reactive toward oxidative addition.

Reactivity Hierarchy:

-

C4-I (Pd-Catalysis): Highest reactivity (Suzuki/Sonogashira).

-

C4-I (SNAr): High reactivity toward nucleophiles (amines, thiols).

-

C3-NO2: Reducible to

(chemoselective reduction possible).

Synthesis & Production Protocols

The synthesis of this compound is typically achieved via halogen exchange (Finkelstein-type) from the more readily available 4-chloro-3-nitropyridine.

Synthesis Workflow (Diagram)

Figure 1: Synthetic route from 4-hydroxy-3-nitropyridine to this compound.

Detailed Protocol: Halogen Exchange

Objective: Convert 4-chloro-3-nitropyridine to this compound.

Reagents:

-

4-Chloro-3-nitropyridine (1.0 eq)

-

Sodium Iodide (NaI) (2.0 - 5.0 eq)

-

Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (MeCN)

-

Catalyst (Optional): Hydroiodic acid (HI) trace

Procedure:

-

Dissolution: Dissolve 4-chloro-3-nitropyridine in anhydrous MEK under an inert atmosphere (

). -

Addition: Add sodium iodide (NaI) in a single portion.

-

Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. The reaction is driven by the precipitation of NaCl (solubility difference).

-

Workup: Cool to room temperature. Filter off the inorganic salts.

-

Purification: Concentrate the filtrate. The residue is typically recrystallized from ethanol or purified via flash chromatography (Hexanes/EtOAc) to yield the yellow solid product.

Critical Note: The reaction must be kept strictly anhydrous to prevent hydrolysis back to the 4-hydroxy derivative.

Key Reaction Classes & Applications

Palladium-Catalyzed Cross-Coupling

The 4-iodo substituent is an excellent partner for Palladium(0)-catalyzed reactions. This is the primary advantage over the chloro-analog.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 4-aryl-3-nitropyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes. This is the key step in azaindole synthesis .

Mechanism of Azaindole Formation:

-

Sonogashira: this compound + Alkyne

4-Alkynyl-3-nitropyridine. -

Reduction/Cyclization: Reduction of the nitro group to an amine (

) triggers spontaneous attack on the adjacent alkyne, closing the pyrrole ring to form 1H-pyrrolo[2,3-c]pyridine (6-azaindole).

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly activated.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild base (

or -

Outcome: Displacement of Iodine to form 4-substituted-3-nitropyridines.

Reaction Pathway Diagram

Figure 2: Divergent reactivity pathways of this compound.

Comparison: Iodo vs. Chloro vs. Bromo

| Property | 4-Chloro-3-nitropyridine | 4-Bromo-3-nitropyridine | This compound |

| C–X Bond Strength | High (~80 kcal/mol) | Medium (~68 kcal/mol) | Low (~53 kcal/mol) |

| SNAr Reactivity | Good | Very Good | Good (Leaving group dependent) |

| Pd-Oxidative Addition | Slow / Difficult | Moderate | Fast / Facile |

| Stability | High | Moderate | Light Sensitive |

| Primary Use | SNAr precursor | General intermediate | Cross-coupling / Azaindole synthesis |

Expert Insight: While the chloro-derivative is cheaper, the iodo-derivative is indispensable when the subsequent step involves a difficult metal-catalyzed coupling or when mild conditions are required to preserve other sensitive functional groups on the scaffold.

Safety & Handling

-

Hazards: As a nitro-pyridine, the compound is potentially explosive if heated under confinement. It is a skin and eye irritant.

-

Sensitizer: Halopyridines can be potent skin sensitizers. Double-gloving and use of a fume hood are mandatory.

-

Storage: Light sensitive (due to C–I bond). Store in amber vials at 2–8°C under inert gas.

References

-

Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 3-halopyridines: A new route to 3,4-disubstituted pyridines. Journal of Organic Chemistry.

-

Liebeskind, L. S., & Fengl, R. W. (1990). 3-Stannyl-4-nitropyridines: Synthesis and reactivity. Journal of Organic Chemistry.

-

Herbert, J. M. (2019). Heterocyclic Chemistry in Drug Discovery. Wiley Online Library. (General reference for Azaindole synthesis via Sonogashira).

-

Sigma-Aldrich. 4-Chloro-3-nitropyridine Product Specification. (Precursor data).

Sourcing and Synthesizing 4-Iodo-3-nitropyridine: A Technical Procurement & Production Guide

Topic: Commercial Availability and Suppliers of 4-Iodo-3-nitropyridine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Iodo-Nitro Scaffold

In the landscape of medicinal chemistry, This compound represents a critical "pivot point" intermediate. While its chlorinated analog (4-chloro-3-nitropyridine) is ubiquitous, the iodinated variant offers distinct chemoselective advantages. The weaker C–I bond (approx. 57 kcal/mol vs. 80 kcal/mol for C–Cl) significantly enhances reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) and facilitates nucleophilic aromatic substitution (

However, commercial availability of the iodo-derivative is often constrained by stability issues (light sensitivity) and lower shelf-life compared to the chloro-analog. This guide provides a dual-track strategy: Direct Procurement channels for time-critical projects, and a validated In-House Synthesis protocol for cost-efficiency and freshness.

Commercial Landscape & Supplier Analysis

The "Buy vs. Build" Decision Matrix

Due to the niche nature of this compound, "in-stock" availability is volatile. Researchers must evaluate the trade-off between lead time (custom synthesis) and labor (in-house production).

-

Primary Challenge: Many vendors list the compound but hold zero stock, triggering a "synthesis-on-demand" delay (2–4 weeks).

-

Recommendation: For quantities >10g, purchasing the precursor (4-chloro-3-nitropyridine) and performing a Finkelstein reaction is often faster and 50-70% cheaper.

Supplier Tiering and Specifications

The following table categorizes suppliers based on reliability for this specific pyridine class.

| Supplier Tier | Representative Vendors | Typical Purity | Availability Status | Strategic Use |

| Tier 1: Catalog Aggregators | Sigma-Aldrich, Fisher Scientific | 95-97% | Low (Often backordered) | Reference standards (<1g) |

| Tier 2: Building Block Specialists | Combi-Blocks, Enamine, Apollo Scientific | 97%+ | Moderate (Check stock) | Pilot scale (1g - 25g) |

| Tier 3: Bulk/Custom | WuXi AppTec, Pharmablock | Custom | Made to Order | Process scale (>100g) |

Key Precursor Specification: If the iodo-compound is unavailable, order the precursor immediately:

-

Compound: 4-Chloro-3-nitropyridine

-

CAS: 13091-23-1

-

Purity Required: >98% (impurities interfere with halogen exchange)

Technical Production: In-House Synthesis Protocol

Core Directive: When commercial stock fails, the following protocol provides a self-validating method to generate this compound from the chloro-precursor.

Reaction Mechanism (Finkelstein-Type Exchange)

The transformation utilizes a halogen exchange driven by the high solubility of Sodium Iodide (NaI) in the solvent and the activation of the pyridine ring by the electron-withdrawing nitro group (

Reaction Scheme:

Step-by-Step Experimental Protocol

Scale: 10 mmol (approx. 1.58 g of starting material)

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is protected from light (wrap flask in aluminum foil) as the product is photosensitive.

-

Reagent Charging:

-

Add 4-Chloro-3-nitropyridine (1.58 g, 10 mmol).

-

Add Sodium Iodide (NaI) (4.50 g, 30 mmol, 3.0 equiv). Note: Excess iodide drives the equilibrium.

-

Add Acetonitrile (MeCN) (20 mL).

-

-

Activation: Add Acetyl Chloride (1.0 equiv) or 57% Hydriodic Acid (HI) (0.5 mL) dropwise. Mechanistic Note: Acid catalysis protonates the ring nitrogen or activates the leaving group, significantly accelerating the exchange.

-

Reaction: Heat to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The Iodo product typically has a slightly higher

and stains differently (often darker) than the Chloro starting material.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (50 mL).

-

Critical Step: Wash with 10% aqueous Sodium Thiosulfate (

) to remove liberated iodine ( -

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography if purity is <95%.

Quality Control (Self-Validation)

-

1H NMR (DMSO-d6): The shift of the C2 and C6 protons will move downfield due to the "heavy atom effect" of Iodine compared to Chlorine.

-

Appearance: The product should be a yellow to orange solid. Darkening indicates decomposition (iodine liberation).

Visualizations and Workflows

Procurement Decision Logic

This diagram guides the researcher through the optimal sourcing strategy based on project constraints.

Caption: Decision matrix for sourcing this compound balancing cost, time, and scale.

Synthetic Pathway & Activation

This diagram illustrates the chemical transformation and the critical activation step required for the halogen exchange.

Caption: Mechanistic pathway for the acid-catalyzed Finkelstein conversion of Chloro- to Iodo-pyridine.

Handling and Safety Data

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Hazards:

-

Skin/Eye Irritant: Standard PPE required.

-

Sensitizer: Potential for allergic reaction upon repeated exposure.

-

Reactive: Incompatible with strong oxidizing agents.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83884, 4-Chloro-3-nitropyridine. Retrieved from [Link]

- Schlosser, M. (2005). Halogen/Metal Exchange in Heterocycles. Journal of Organometallic Chemistry. (General reference for halogen exchange principles).

Reactivity of the C-I Bond in 4-Iodo-3-nitropyridine: A Technical Guide

Part 1: Executive Summary & Structural Analysis

4-Iodo-3-nitropyridine is a high-value electrophilic scaffold in medicinal chemistry, widely utilized for synthesizing 3,4-disubstituted pyridine derivatives and fused bicyclic systems (e.g., 1H-imidazo[4,5-c]pyridines). Its utility stems from the orthogonal reactivity of its functional groups:

-

The C-I Bond (C4): Highly labile toward both Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling. -

The Nitro Group (C3): A potent activating group for the C4 position and a latent amine precursor.

Electronic Activation Profile

The reactivity of the C-I bond at the 4-position is not merely a function of the iodine leaving group but is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-nitro group.

-

Inductive Effect (-I): The nitro group at C3 pulls electron density from the ring, destabilizing the ground state and lowering the LUMO energy.

-

Resonance Effect (-M): The pyridine nitrogen (N1) accepts electron density. In the transition state of nucleophilic attack at C4, the negative charge is delocalized onto both the N1 nitrogen and the oxygen atoms of the nitro group.

Reactivity Hierarchy:

Part 2: Primary Reaction Vector – Nucleophilic Aromatic Substitution ( )

The most common application of this compound is the introduction of heteroatoms (N, O, S) at the C4 position. Unlike unactivated aryl iodides, this substrate reacts under mild conditions due to the "ipso" activation.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

Figure 1: Mechanism of

Experimental Protocol: C-N Bond Formation (Amination)

Objective: Synthesis of 4-amino-3-nitropyridine derivatives.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1–1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

-

Solvent: THF, DMF, or Isopropanol (IPA)

Workflow:

-

Dissolution: Dissolve this compound in THF (0.2 M concentration). Note: DMF is preferred for less nucleophilic amines.

-

Addition: Add DIPEA followed by the amine dropwise at 0°C to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc) or LCMS. The iodide is displaced rapidly.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove salts/DMF, wash with brine, dry over

. -

Purification: Often not required; recrystallization from EtOH or flash chromatography if necessary.

Critical Insight:

While 4-chloro-3-nitropyridine is also used for

Part 3: Secondary Reaction Vector – Palladium-Catalyzed Coupling

The C-I bond is exceptionally prone to oxidative addition by Pd(0), making this compound an excellent candidate for Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for the formation of C-C bonds at C4.

Chemo-selectivity Challenges

-

Nitro Group Interference: The nitro group can poison certain catalysts or undergo competitive reduction if forcing conditions (high T, reducing metals) are used.

-

Catalyst Choice:

or

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-3-nitropyridines.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Workflow:

-

Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

-

Loading: Add substrate, boronic acid, and catalyst.

-

Solvent Addition: Add degassed Dioxane and aqueous base.

-

Heating: Heat to 80°C for 4–12 hours.

-

Note: The C-I bond reacts much faster than a C-Cl bond. If using a chloro-boronic acid, the coupling will occur selectively at the pyridine C4 position.

-

-

Workup: Filter through Celite, extract with EtOAc.

Part 4: Strategic Functionalization (Decision Matrix)

When designing a synthesis, the order of operations is critical. The C-I bond allows for a divergence point.

Figure 2: Strategic decision tree for functionalizing the this compound scaffold.

Data Summary: Reactivity Comparison

| Reaction Type | Leaving Group Preference | Conditions | Primary Challenge |

| F > Cl | Mild (RT to 50°C) | Hydrolysis to 4-hydroxy (if wet) | |

| Pd-Coupling | I > Br > Cl >> F | Heated (60-100°C) | De-iodination / Homocoupling |

| Reduction | N/A (Nitro reacts) | Reducing (Fe, | De-halogenation of C-I bond |

*Note on

Part 5: Safety & Handling

-

Energetics: Nitro-pyridines are energetic. While this compound is generally stable, process safety calorimetry (DSC) is recommended before scaling >100g.

-

Sensitizers: Iodinated organic compounds can be light-sensitive. Store in amber vials.

-

Skin Contact: 4-halopyridines are potent skin irritants and potential sensitizers. Double-gloving is required.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

mechanisms). -

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Suzuki/Sonogashira protocols on activated heteroaromatics).

- Schlosser, M. (2005). "The reactivity of pyridines and quinolines towards nucleophiles." Organometallics in Synthesis. (Detailed discussion on halogen mobility).

-

Patents: See generally WO2010128163 (Synthesis of kinase inhibitors using 4-chloro/iodo-3-nitropyridine intermediates).

Methodological & Application

Application Note: Strategic Buchwald-Hartwig Amination of 4-Iodo-3-Nitropyridine

Executive Summary & Strategic Rationale

The amination of 4-iodo-3-nitropyridine is a pivotal transformation in the synthesis of 3-deazapurines, imidazopyridines, and various kinase inhibitors. While the 3-nitro group activates the C4-position for classical Nucleophilic Aromatic Substitution (

This guide details the Buchwald-Hartwig Cross-Coupling protocol specifically optimized for this scaffold. Unlike standard

The Decision Matrix: vs. Buchwald-Hartwig

Before initiating the catalytic workflow, validate the necessity of Palladium using this logic gate:

Figure 1: Strategic decision tree for selecting the amination methodology. Use Pd-catalysis only when intrinsic nucleophilicity is insufficient.

Mechanistic Insights & Critical Parameters

The Catalyst-Substrate Interaction

The this compound substrate presents unique challenges for Palladium catalysis:

-

Oxidative Addition: The C-I bond is weak and activated by the electron-withdrawing nitro group, making oxidative addition to Pd(0) rapid.

-

Catalyst Poisoning: The nitro group (

) and the pyridine nitrogen are Lewis basic. They can coordinate to the Palladium center, displacing ligands and forming inactive "Pd-black." -

Base Sensitivity: Strong alkoxide bases (e.g.,

) can trigger nucleophilic attack on the nitro group or the pyridine ring, leading to degradation.

Ligand Selection Strategy

To counteract catalyst poisoning, we utilize bidentate phosphine ligands with a wide bite angle or bulky biaryl monophosphines.

-

Xantphos: The Gold Standard for this reaction. Its wide bite angle (111°) favors reductive elimination and stabilizes the Pd center against nitro-coordination.

-

BrettPhos: Use for extremely deactivated anilines (e.g., 4-trifluoromethylaniline).

Experimental Protocol

Materials & Reagents

| Component | Role | Specification |

| This compound | Substrate | >97% Purity. Note: Light sensitive. |

| Aniline Derivative | Coupling Partner | 1.1 - 1.2 Equivalents. |

| Pre-catalyst | 2 - 5 mol%. High purity essential. | |

| Xantphos | Ligand | 4 - 10 mol% (2:1 L:M ratio). |

| Base | Dried, micronized. (Avoid alkoxides). | |

| 1,4-Dioxane | Solvent | Anhydrous, degassed (Sparged with Ar). |

Step-by-Step Methodology

Pre-Start Check: Ensure all glassware is oven-dried and cooled under an Argon stream. Oxygen is the primary cause of reaction failure (oxidation of phosphine ligands).

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a glovebox or under Argon flow, charge a reaction vial with

(2.24 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol). -

Add 1.0 mL of anhydrous 1,4-Dioxane.

-

Stir at room temperature for 5-10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active

species in situ.

Step 2: Reaction Assembly

-

To the catalyst solution, add This compound (250 mg, 1.0 mmol).

-

Add the Aniline partner (1.1 mmol).

-

Add

(650 mg, 2.0 mmol). Note: Using an excess of weak base drives the reaction without degrading the nitro group. -

Add remaining 1,4-Dioxane to reach a concentration of 0.2 M (Total vol ~5 mL).

Step 3: Degassing & Heating

-

Seal the vial with a crimp cap containing a PTFE/Silicone septum.

-

Sparge the mixture with Argon for 5 minutes via a needle outlet.

-

Place in a pre-heated block at 90°C .

-

Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base.

Step 4: Monitoring & Work-up

-

Monitor via LCMS at 2 hours. Look for the disappearance of the starting iodide (M+H 251, if observable) and emergence of product.

-

Quench: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Elute with EtOAc.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Note: Nitro-amines are often brightly colored (yellow/orange/red).

Visualizing the Catalytic Cycle

Understanding the cycle helps troubleshoot failures. If the reaction stalls, it is usually at the Amine Binding step due to steric hindrance.

Figure 2: The Palladium catalytic cycle. The electron-poor nature of the pyridine facilitates the first step, while the ligand (Xantphos) drives the final reductive elimination.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Catalyst Deactivation | Ensure strict |

| Debromination/Deiodination | Reduction of C-I bond | Solvent may be acting as hydride source. Switch from Dioxane to Toluene. Lower temperature. |

| Black Precipitate | "Pd-Black" Formation | Ligand is not stabilizing Pd enough. Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to Xantphos. |

| Low Yield (Viscous tar) | Polymerization/Degradation | Nitro group is reacting. Lower temp to 70°C. Ensure base is |

Safety & Handling

-

Energetic Compounds: Nitro-substituted pyridines possess high energy potential. While this compound is generally stable, avoid heating dry solids.

-

Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

-

Skin Sensitization: Both the iodide substrate and anilines are potential sensitizers. Handle in a fume hood with nitrile gloves.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines." Journal of the American Chemical Society. (Foundational work on tin-free amination).

-

Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed N-Arylation of Heterocycles." Journal of the American Chemical Society. (Specifics on Xantphos usage).

Strategic Ligand & Condition Selection for 4-Iodo-3-Nitropyridine Cross-Couplings

Application Note | Version 2.0

Executive Summary

4-Iodo-3-nitropyridine represents a "Janus-faced" substrate in medicinal chemistry. While the C4-iodide provides an excellent handle for oxidative addition (weak C–I bond), the adjacent C3-nitro group renders the pyridine ring highly electron-deficient. This creates a critical competition: Palladium-catalyzed cross-coupling (desired) versus Nucleophilic Aromatic Substitution (

This guide provides a validated framework for ligand and base selection to suppress

Substrate Analysis & Mechanistic Divergence

The 3-nitro group activates the C4 position for nucleophilic attack. If the catalytic cycle is slow, or if the base is too aggressive (e.g., alkoxides), the nucleophile (amine, hydroxide, or alkoxide) will displace the iodide via an addition-elimination mechanism (

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points in the reaction coordinate.

Figure 1: Mechanistic divergence showing the competition between catalytic coupling and background

Ligand Selection Strategy

For this specific substrate, the ligand must facilitate rapid transmetallation to outcompete

| Reaction Type | Recommended Ligand Class | Specific Ligand | Rationale |

| Suzuki-Miyaura | Bidentate Ferrocenyl | dppf | Large bite angle (99°) promotes reductive elimination; robust stability against oxidation. |

| Buchwald-Hartwig | Wide-Bite Angle Bisphosphine | Xantphos | Prevents |

| Sonogashira | Simple Phosphine | Sufficient for reactive iodides; avoids steric overcrowding with the alkyne. | |

| Difficult Cases | Dialkylbiaryl Phosphine | XPhos | Extremely active; ensures oxidative addition even if the catalyst deactivates partially. |

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Aryl/Heteroaryl coupling partners.

The Challenge: Strong bases (e.g.,

Reagents:

-

This compound (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: Charge a reaction vial with the iodide, boronic acid, and Pd catalyst.

-

Inerting: Cap the vial and purge with

or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) and 2M aq.

. -

Reaction: Heat to 60–80°C . Note: Do not exceed 90°C to avoid nitro-group degradation.

-

Monitoring: Monitor by LCMS. The reaction is typically complete in 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.[1]

Validation Check: If you observe a phenol byproduct (M-I+OH), your base concentration is too high or the temperature is excessive. Switch to anhydrous

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Primary and Secondary Amines.

The Challenge: Amines are competent nucleophiles for

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

Ligand: Xantphos (5 mol%)

-

Pre-catalyst:

(2.5 mol%) or -

Base:

(2.0 equiv) - Crucial: Do not use NaOtBu. -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Procedure:

-

Pre-complexation: In a glovebox or under Argon, mix Pd source and Xantphos in the solvent and stir for 10 mins to generate the active catalyst

. -

Addition: Add the iodide, amine, and finely ground

. -

Reaction: Heat to 90°C .

-

Self-Validating Control: Set up a parallel small-scale reaction without Palladium. If the product forms in the control, the reaction is proceeding via

. If the control is slow/stalled but the Pd reaction is fast, you have successfully achieved catalysis.

Protocol C: Sonogashira Coupling (C-C Alkynyl)

Target: Terminal Alkynes.

The Challenge: Copper acetylides can be unstable with nitro groups; amines used as bases can attack the ring.

Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst:

(3 mol%) -

Co-catalyst: CuI (1.5 mol%)

-

Base:

(2.0 equiv) or Diisopropylamine -

Solvent: THF or DMF (degassed)

Procedure:

-

Order of Addition: Dissolve iodide and catalyst in solvent. Add base.[2][3][4][5][6]

-

Slow Addition: Add the alkyne last (or via syringe pump) to minimize homocoupling of the alkyne (Glaser coupling), which consumes the reagent.

-

Temperature: Run at Room Temperature initially. Only heat to 40°C if sluggish. The C-I bond is very reactive; high heat promotes degradation.

Troubleshooting & Optimization Matrix

If yields are low (<50%), consult the following decision tree to optimize conditions.

Figure 2: Troubleshooting logic for common failure modes.

References

-

Suzuki-Miyaura Mechanism & Ligand Effects

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Competition between

and Cross-Coupling:- Bunce, R. A., et al. (2003). Nucleophilic aromatic substitution vs. palladium-catalyzed coupling in halonitropyridines. Journal of Heterocyclic Chemistry, 40(6), 1081.

-

Sonogashira Protocol Standards

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

- 1. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. reddit.com [reddit.com]

Application Note: Base and Solvent Optimization in the Cross-Coupling of 4-Iodo-3-nitropyridine

Executive Summary

The cross-coupling of 4-iodo-3-nitropyridine presents a unique paradox in organometallic chemistry: while the substrate is electronically primed for rapid oxidative addition, it is simultaneously hypersensitive to nucleophilic degradation. This Application Note details the critical influence of base strength and solvent polarity on reaction outcomes. We provide evidence-based protocols to suppress the primary failure mode—Nucleophilic Aromatic Substitution (

The Substrate Challenge: Electronic Context

To optimize conditions, one must understand the electronic landscape of the substrate.

-

Activation: The nitro group at C3 and the pyridine nitrogen exert a synergistic electron-withdrawing effect, making the C4-Iodine bond highly activated for oxidative addition to Pd(0).

-

Vulnerability: This same electron deficiency renders the C4 position highly susceptible to direct nucleophilic attack (

) by bases (e.g., hydroxide, alkoxides) or nucleophilic solvents, leading to hydrolysis products (pyridones) or ether side-products rather than the desired cross-coupling.

Mechanistic Competition

The core challenge is a kinetic race between the Transmetallation step of the catalytic cycle and the

-

If Base is too strong:

dominates (Hydrolysis/Side-products). -

If Solvent is too nucleophilic: Solvent incorporation occurs.

-

If Catalyst is inactive: Homocoupling or de-iodination occurs.

Critical Parameter Analysis

Solvent Effects

The choice of solvent dictates the solubility of the catalytic species and the stability of the nitro-pyridine ring.

| Solvent Class | Examples | Suitability | Mechanistic Impact |

| Ethereal | 1,4-Dioxane, DME, THF | High | Excellent solubility for Pd-catalysts; inert toward |

| Polar Aprotic | DMF, DMA, NMP | Medium/Risk | High polarity accelerates Pd-catalysis but increases the nucleophilicity of added bases, drastically increasing |

| Protic | MeOH, EtOH, Water | Low | High risk of solvolysis. Water is necessary only as a minor co-solvent (biphasic) to solubilize inorganic bases. |

| Non-Polar | Toluene | Medium | Good for preventing side reactions but often results in poor catalyst solubility/turnover without specialized ligands (e.g., Buchwald ligands). |

Base Effects

The base plays a dual role: activating the coupling partner (boronic acid/alkyne) and neutralizing the acid byproduct.

-

Carbonates (

, -

Phosphates (

): Excellent for anhydrous conditions but the high basicity can trigger decomposition of the nitropyridine ring. -

Fluorides (

,

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the deleterious side reactions driven by improper base/solvent selection.

Figure 1: Kinetic competition pathways. Green paths indicate desired flow; Red paths indicate failure modes driven by excessive basicity or nucleophilic solvents.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (Biphasic)

Best for: Aryl/Heteroaryl boronic acids. Key Feature: Uses weak base and biphasic system to limit base contact with the substrate.

Reagents:

-

This compound (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: In a reaction vial, combine the iodo-pyridine, boronic acid, and

. -

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane.

-

Activation: Add the

as a pre-dissolved 2M aqueous solution.-

Note: Adding aqueous base after the catalyst ensures the Pd is protected by ligands before exposure to high pH.

-

-

Reaction: Heat to 80°C. Monitor by LCMS.

-

Endpoint: Typically 2-4 hours. Extended heating promotes hydrolysis.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

.

Protocol B: Sonogashira Coupling (Anhydrous)

Best for: Terminal Alkynes. Key Feature: Anhydrous conditions prevent hydration of the alkyne and hydrolysis of the pyridine.

Reagents:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

Catalyst:

(5 mol%) -

Co-Catalyst:

(2 mol%) -

Base: Triethylamine (TEA) (3.0 eq)

-

Solvent: Anhydrous THF (or DMF if solubility is poor, but keep temp <60°C).

Step-by-Step:

-

Dry: Ensure all glassware is oven-dried. Moisture is the enemy here.

-

Charge: Combine substrate, catalysts, and alkyne in the vessel.

-

Solvent: Add anhydrous THF under Argon flow.

-

Base: Add TEA dropwise.

-

Observation: The solution often darkens immediately; this is normal.

-

-

Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is <10%, heat to 50°C.

-

Caution: Do not exceed 60°C with TEA/DMF, as the nitro group may facilitate displacement of the iodine by the amine [2].

-

-

Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.

Optimization Decision Matrix

Use this workflow to select the correct conditions based on your specific coupling partner and failure mode.

Figure 2: Optimization Decision Tree for selecting solvent/base systems based on thermal requirements and substrate sensitivity.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Product is 4-hydroxy-3-nitropyridine | Hydrolysis via | Base is too strong or water content too high. Switch to Anhydrous Suzuki (CsF/DME) or reduce reaction temperature. |

| Product is 4-amino-3-nitropyridine | Amination via | Occurs in DMF/DMA with amine bases. Switch solvent to THF or Toluene . |

| Starting Material Recovery (No Rxn) | Catalyst Poisoning. | The Nitro group or Pyridine N is coordinating Pd. Switch to Pd(dppf) or XPhos Pd G2 (bulky ligands prevent poisoning). |

| Homocoupling of Boronic Acid | Oxidative coupling. | Incomplete degassing (Oxygen present). Degas solvents more rigorously; increase catalyst loading. |

References

-

Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.

- Schlosser, M. (2005). C-C Bond Formation and Annulation via Pyridines and Pyrimidines. Current Organic Chemistry.

-

Heller, B., & Hapke, M. (2007). The Suzuki-Miyaura Cross-Coupling Reaction of Pyridine Derivatives. Chemical Society Reviews.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

(Note: While specific papers solely on "this compound" are rare, the protocols above are derived from established methodologies for 4-halo-3-nitropyridines found in the cited texts.)

Synthesis of kinase inhibitors using 4-Iodo-3-nitropyridine

Initiating Search Strategy

I'm currently focused on gathering information through Google searches. My primary target is the synthesis of kinase inhibitors using 4-iodo-3-nitropyridine. I'm prioritizing reaction mechanisms and specific examples of synthesized inhibitors to develop a strong foundation.

Refining Search Parameters

I'm now refining my Google searches. I'm prioritizing reactions of this compound. I will target information on Suzuki and Buchwald-Hartwig couplings. I'm also focused on identifying authoritative sources to validate information. Once I've collected sufficient data, I will begin to structure the application note with an introduction and then create protocols.

Expanding Research Scope

I'm expanding my Google search to encompass detailed experimental protocols, emphasizing the use of this compound as a key building block. Simultaneously, I'm seeking out authoritative sources, such as journal articles. I'll structure the application note with an introduction to kinase inhibitors, then discuss synthetic strategies, including Suzuki and Buchwald-Hartwig couplings, along with protocols. I'll design diagrams and format tables. I plan to write the main body and compile the references.

Application Note: Strategic Synthesis of 4-Amino-3-Nitropyridine Derivatives via 4-Iodo-3-Nitropyridine

Executive Summary

The functionalization of the pyridine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antibacterial agents. This guide details the conversion of 4-iodo-3-nitropyridine into various 4-amino-3-nitropyridine derivatives.

While 4-chloro analogues are common, the 4-iodo variant offers distinct advantages:

-

Enhanced Lability in Cross-Coupling: Superior performance in Palladium-catalyzed Buchwald-Hartwig aminations for electron-deficient or sterically hindered amines.

-

Milder

Conditions: The weak C–I bond allows for substitution under lower thermal stress compared to chlorinated counterparts, preserving sensitive functional groups on complex amine nucleophiles.

Mechanistic Grounding & Reactivity Profile

The Electrophilic Engine

The reactivity of this compound is driven by the cooperative electron-withdrawing effects of the pyridine nitrogen (inductive and mesomeric) and the nitro group at the C3 position.

-

Activation: The

group ortho to the leaving group stabilizes the negative charge in the Meisenheimer intermediate. -

Leaving Group Physics: While Fluorine is typically the fastest leaving group in

(due to high electronegativity accelerating the addition step), Iodine is preferred when transition metal catalysis is required or when avoiding the harsh conditions often needed to synthesize the fluoro-precursor.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the classical Nucleophilic Aromatic Substitution (

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on amine nucleophilicity.

Method A: Standard Nucleophilic Aromatic Substitution ( )

Best For: Primary amines, unhindered secondary amines, and electron-rich anilines.

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Amine (1.1 – 1.2 equiv).

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: Inorganic bases like -

Solvent: THF (for room temp), Acetonitrile (MeCN), or DMF (if heating is required).

-

Apparatus: Sealed reaction vial or round-bottom flask with magnetic stirring.

Step-by-Step Protocol

-

Preparation: In a clean reaction vessel, dissolve this compound (1.0 mmol, 250 mg) in anhydrous THF (3.0 mL).

-

Checkpoint: Solution should be clear yellow/orange.

-

-

Base Addition: Add DIPEA (1.5 mmol, 261 µL) via syringe.

-

Nucleophile Addition: Add the amine (1.1 mmol) dropwise.

-

Observation: A color change to deep orange or red is typical immediately upon addition, indicating the formation of the charge-transfer complex.

-

-

Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

-

Optimization: If starting material persists after 4 hours (check via TLC/LCMS), heat to 50°C.

-

-

Workup (Precipitation Method - Preferred):

-

Pour the reaction mixture into 15 mL of ice-cold water.

-

Stir vigorously for 10 minutes.

-

Filter the precipitate, wash with cold water (

) and hexanes (

-

-

Workup (Extraction Method - Alternative):

-

Dilute with EtOAc (20 mL). Wash with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Electron-deficient anilines, sterically crowded amines, or when

Reagents & Equipment

-

Catalyst:

(5 mol%) + Xantphos (10 mol%) OR -

Base:

(2.0 equiv) (Dry, granular). -

Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Protocol

-

Inert Setup: Flame-dry a microwave vial or Schlenk tube and purge with Argon/Nitrogen.

-

Loading: Add this compound (1.0 mmol), Amine (1.2 mmol),

(2.0 mmol), and Xantphos (0.1 mmol). -

Solvation: Add 1,4-Dioxane (4 mL) and sparge with Argon for 5 minutes.

-

Catalyst Addition: Add

(0.05 mmol) quickly against a counter-flow of Argon. Cap immediately. -

Reaction: Heat to 90°C for 4–12 hours.

-

Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data Presentation & Process Control

Reaction Monitoring (TLC & LCMS)

A self-validating protocol requires defining the "End of Reaction" metrics.

| Component | TLC Behavior (Hex/EtOAc 1:1) | LCMS Signature (ESI+) |

| This compound | High Rf (~0.7), UV active | M+H = 250.9 (Distinct Iodine pattern) |

| Product (Amino-deriv.) | Lower Rf (~0.3 - 0.5), often colored (yellow/red) | M+H = [Exp. Mass]. Loss of Iodine pattern. |

| Impurity: Hydrolysis | Baseline (very polar) | M+H = 141.0 (4-hydroxy-3-nitropyridine) |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Nucleophile is too weak. | Switch to Method B (Pd-catalysis) or switch solvent to DMSO and heat to 80°C. |

| Formation of 4-OH species | Moisture in solvent/base. | Ensure anhydrous THF/DMF. Use fresh DIPEA. |

| Black precipitate (Method B) | Catalyst decomposition ("Pd Black"). | Re-degas solvents thoroughly. Ensure temperature does not overshoot 100°C. |

Safety & Handling

-

Energetic Potential: Nitro-pyridines possess high energy density. While this compound is generally stable, avoid subjecting the material to temperatures >150°C or dry distillation.

-

Sensitization: Halopyridines are potent skin sensitizers and lachrymators. Handle only in a fume hood.

-

Waste: Iodine-containing waste must be segregated from general organic waste in some jurisdictions to prevent oxidizer formation in waste drums.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (General mechanism of and reactivity of halopyridines).

-

Llaveria, J., et al. "Palladium-Catalyzed Amination of 4-Halopyridines." Organic Letters, 2011. (Demonstrates the utility of Halopyridines in Buchwald couplings).

-

Schlosser, M. "The reactivity of pyridines and quinolines." Angewandte Chemie International Edition, 2005. (Review of pyridine functionalization).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 122247, 4-Chloro-3-nitropyridine" (Analogous reactivity data).

(Note: While specific URLs for niche synthesis papers change, the links above direct to the authoritative journals and databases hosting this chemistry.)

Application Note: Advanced Utilization of 4-Iodo-3-nitropyridine in Heterocyclic Scaffold Construction

Executive Summary

4-Iodo-3-nitropyridine is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . The molecule possesses two distinct functional "handles" on the pyridine core:

-

C4-Iodine: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) and Nucleophilic Aromatic Substitution (

). -

C3-Nitro: An electron-withdrawing group that activates the C4 position and serves as a latent nitrogen source for cyclization.

This dual functionality allows this compound to serve as a linchpin in the divergent synthesis of fused bicyclic systems, particularly 6-azaindoles (1H-pyrrolo[2,3-c]pyridine) , imidazo[4,5-c]pyridines , and 1,6-naphthyridines . This guide details optimized protocols for these transformations, emphasizing chemo-selectivity and yield maximization.

Chemical Profile & Reactivity Logic

The strategic value of this compound lies in the electronic synergy between the substituents.

-

Activation: The nitro group at C3 significantly reduces electron density at C4, making the iodine exceptionally labile to nucleophilic attack compared to non-nitrated halopyridines.

-

Orthogonality: The iodine can be selectively engaged in cross-coupling reactions without affecting the nitro group. Subsequently, the nitro group can be reduced to an amine (

), triggering spontaneous or catalyzed cyclization onto the substituent installed at C4.

Divergent Synthesis Workflow

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways from this compound to key heterocyclic scaffolds.

Application I: Synthesis of 6-Azaindoles (1H-Pyrrolo[2,3-c]pyridine)

The synthesis of 6-azaindoles is the most critical application of this scaffold. The process involves a Sonogashira coupling followed by a reductive cyclization. This route is preferred over the Batcho-Leimgruber method for accessing C2-substituted azaindoles.

Protocol A: Sonogashira Coupling

Objective: Install the alkyne handle at C4.

Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

- (0.05 equiv)

-

CuI (0.02 equiv)

-

Triethylamine (

) (3.0 equiv) -

Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under Argon atmosphere.

-

Catalyst Addition: Add

(35 mg) and CuI (4 mg). Stir for 5 minutes until the solution is homogenous. -

Reagent Addition: Add Triethylamine (0.42 mL) followed by the terminal alkyne dropwise.

-

Reaction: Stir at room temperature (25°C). Note: The high reactivity of the C4-iodo bond often allows this reaction to proceed without heating, preventing degradation of the nitro group. Monitor by TLC (usually complete in 2-4 hours).

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Reductive Cyclization

Objective: Convert the nitro-alkyne intermediate to the fused pyrrole ring.

Reagents:

-

Nitro-alkyne intermediate (from Step A)

-

Tin(II) Chloride Dihydrate (

) (5.0 equiv) -

Solvent: Ethanol or EtOAc

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate in Ethanol (0.1 M concentration).

-

Reduction: Add

in one portion. -

Heating: Heat to 70°C for 3 hours. The reduction of the nitro group to the amine (

) is followed immediately by nucleophilic attack of the amine on the internal alkyne carbon. -

Workup: Cool to RT. Pour into ice-water. Neutralize with saturated

(careful of foaming). Extract with EtOAc. -

Result: 2-Substituted-1H-pyrrolo[2,3-c]pyridine.

Table 1: Optimization of Reductive Cyclization Conditions

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Notes |

| MeOH | 25 | 45-60 | Over-reduction of alkene often observed. | |

| AcOH/EtOH | 80 | 75-85 | Robust, but workup requires iron removal. | |

| EtOH | 70 | 88-92 | Recommended. Cleanest cyclization profile. | |

| THF/H2O | 60 | 50-65 | Variable yields; good for sensitive substrates. |

Application II: Synthesis of Imidazo[4,5-c]pyridines

This scaffold is essential for designing purine mimetics and kinase inhibitors. The pathway utilizes the high susceptibility of the C4-iodine to

Protocol: Sequential / Reduction / Cyclization

Step 1: Nucleophilic Substitution (

-

Dissolve this compound (1.0 equiv) in THF.

-

Add Primary Amine (

, 1.1 equiv) and -

Stir at RT for 1 hour. The color typically shifts to bright yellow/orange (formation of 4-amino-3-nitropyridine derivative).

-

Self-Validation: Appearance of a new spot on TLC with lower Rf than the starting iodide confirms substitution.

Step 2: Reduction

-

Hydrogenate the crude material using 10% Pd/C (10 wt%) in MeOH under

balloon (1 atm) for 2 hours. -

Filter through Celite to obtain the unstable 3,4-diaminopyridine intermediate. Proceed immediately to cyclization to prevent oxidation.

Step 3: Cyclization

-

Suspend the diamine in Triethylorthoformate (

) (excess, acts as solvent). -

Add a catalytic amount of p-TsOH (1 mol%).

-

Reflux (100°C) for 2 hours.

-

Concentrate and purify via crystallization or chromatography.

Application III: Synthesis of 1,6-Naphthyridines

1,6-Naphthyridines are accessed via a Heck reaction followed by intramolecular lactamization.

Mechanism:

-

Heck Coupling: this compound + Methyl Acrylate

(E)-Methyl 3-(3-nitropyridin-4-yl)acrylate. -

Reduction: Reduction of

to -

Result: 1,6-naphthyridin-2(1H)-one (Lactam).

-

Aromatization: Treatment with

yields the 2-chloro-1,6-naphthyridine, which can be further functionalized.

Troubleshooting & Stability Guide

-

Light Sensitivity: Iodopyridines are photosensitive. Perform all reactions in low light or wrap flasks in aluminum foil to prevent liberation of iodine radicals (

), which can poison Pd-catalysts. -

Instability of Intermediates: 3,4-Diaminopyridines (from Application II) are highly prone to air oxidation (turning dark brown/black). Always keep these intermediates under Argon or use immediately.

-

Catalyst Poisoning: The nitro group can occasionally coordinate to Pd. If conversion is low in Sonogashira couplings, increase catalyst loading to 5-10 mol% or switch to a highly active catalyst system like

.

References

-

Synthesis of Azaindoles via Palladium-Catalyzed Coupling

- Citation: Lachance, N., et al.

- Relevance: Establishes the Sonogashira/cyclization methodology for nitro-halopyridines.

-

Link:[Link]

-

Nucleophilic Aromatic Substitution on Nitropyridines

- Citation: Estel, L., et al. "Regioselective Nucleophilic Substitution of Fluoronitropyridines and Iodonitropyridines." Journal of Organic Chemistry, 53(12), 2740–2744.

- Relevance: Details the kinetics and regioselectivity of reactions at the C4 position activ

-

Link:[Link]

-

General Review of Azaindole Synthesis

- Citation: Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 63(36), 8689-8707.

- Relevance: Comprehensive review covering the transformation of 3-nitro-4-halopyridines into pyrrolo-pyridines.

-

Link:[Link]

-

Synthesis of 1,6-Naphthyridines

- Citation: Numata, A., et al. "Synthesis of 1,6-naphthyridines via Heck reaction." Heterocycles, 60(11), 2003.

- Relevance: Describes the acrylate coupling and cyclization str

-

Link:[Link]

Experimental procedure for the purification of 4-Iodo-3-nitropyridine reaction products

Abstract

The synthesis of 4-Iodo-3-nitropyridine is a critical intermediate step in the generation of 3,4-disubstituted pyridine scaffolds, widely used in fragment-based drug discovery (FBDD). However, the conversion from 4-chloro-3-nitropyridine often suffers from incomplete halogen exchange and the generation of iodine/polyiodide byproducts, leading to product instability and catalyst poisoning in downstream Suzuki-Miyaura couplings. This Application Note details a robust, self-validating purification protocol emphasizing the removal of oxidative iodine species and the separation of the starting chloride via optimized flash chromatography and recrystallization.

Reaction Context & Challenges

The standard synthesis involves a Finkelstein-type halogen exchange or acid-catalyzed iodination:

Key Purification Challenges:

-

Co-elution: The starting material (4-Cl) and product (4-I) have similar polarity (

values often differ by < 0.1), making isocratic separation difficult. -

Iodine Contamination: Excess iodine (

) acts as a radical initiator that can degrade the nitro-pyridine ring under light exposure. -

Thermal Instability: Nitro-pyridines are prone to decomposition at elevated temperatures during solvent removal.

Experimental Protocol

Materials & Reagents

-

Crude Reaction Mixture: Containing this compound, unreacted 4-chloro-3-nitropyridine, inorganic salts (NaI, NaCl), and elemental iodine.

-

Quenching Agent: Saturated aqueous Sodium Thiosulfate (

). -

Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

Step-by-Step Workup Procedure

Step 1: Quenching & Iodine Removal (The "Self-Validating" Step)

-

Action: Dilute the reaction mixture with EtOAc. Add saturated aqueous

and agitate vigorously. -

Visual Validation: The organic layer must change from dark purple/brown (indicative of

) to pale yellow/orange. If the color persists, add more thiosulfate. -

Mechanism:

(Redox reaction converts lipophilic iodine to water-soluble iodide).

Step 2: Extraction & Drying

-

Separate the organic layer.

-

Wash with saturated

to neutralize any residual acid (HI or AcOH). -

Wash with Brine.

-

Dry over anhydrous

(preferred over -

Critical: Filter and concentrate in vacuo at < 40°C . Do not overheat.

Purification Workflow (Decision Tree)

Depending on the crude purity (assessed by

-

Path A (High Conversion >90%): Recrystallization.

-

Path B (Low Conversion <90%): Flash Column Chromatography.

Path A: Recrystallization Protocol

-

Dissolve crude solid in minimal boiling Ethanol (EtOH) or Isopropanol (IPA) .

-

If insoluble particles remain, hot filter.

-

Allow to cool slowly to room temperature, then 4°C.

-

Note: 4-Iodo derivatives typically crystallize as yellow needles.

-

Filter and wash with cold Hexane.

Path B: Flash Chromatography Optimization

-

Column Packing: Slurry pack with 5% EtOAc in Hexane.

-

Loading: Dry load on Celite or Silica (liquid loading in DCM may cause banding issues).

-

Gradient:

-

0–5 min: 5% EtOAc/Hex (Elute non-polar impurities).

-

5–20 min: Gradient to 20% EtOAc/Hex.

-

Target Elution: this compound typically elutes before the 4-chloro analog due to the "heavy atom" effect reducing polarity slightly, though overlap is significant.

-

Check TLC: Run TLC in 20% EtOAc/Hex. The Iodo spot will often be the top spot if separation occurs.

-

Process Visualization

Purification Logic Flow

Caption: Logical workflow for the isolation of this compound, prioritizing recrystallization for high-conversion batches to minimize solvent waste.

Data & Troubleshooting

Solvents & Properties

| Solvent System | Role | Remarks |

| Ethyl Acetate (EtOAc) | Extraction / Mobile Phase | Good solubility; easily removed. |

| Hexanes | Mobile Phase / Wash | Anti-solvent for recrystallization. |

| Ethanol (EtOH) | Recrystallization | Preferred. Promotes good crystal growth. |

| Sodium Thiosulfate | Reagent | Mandatory. Removes |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Dark/Purple Product | Residual Iodine | Re-dissolve in EtOAc and wash again with |

| Oil instead of Solid | Solvent entrapment / Impurities | Triturate with cold Pentane or Hexane; scratch glass to induce nucleation. |

| Low Yield | Product decomposition | Ensure rotary evaporator bath is < 40°C; protect from light. |

| Mixed Fractions | Poor Column Resolution | Use a shallower gradient (e.g., 0-10% EtOAc over 30 mins). |

Safety & Handling (E-E-A-T)

-

Halo-nitro-pyridines are potential skin sensitizers and irritants. Handle in a fume hood.

-

Explosion Hazard: While this compound is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids above 100°C.

-

Waste Disposal: Aqueous thiosulfate waste should be treated as halogenated chemical waste due to dissolved iodide content.

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical. (General reference for Finkelstein reactions and purification of nitro compounds).

-

PubChem Compound Summary: this compound . National Center for Biotechnology Information. (Source for physical property verification). [Link]

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for handling halogenated pyridines in coupling reactions).

(Note: Specific peer-reviewed papers solely dedicated to the purification of this exact intermediate are sparse in open indices; protocols are derived from standard methodologies for analogous 4-halopyridines found in the texts above.)

Troubleshooting & Optimization

Low yield in Suzuki coupling with 4-Iodo-3-nitropyridine troubleshooting

Topic: Low Yield in Suzuki Coupling with 4-Iodo-3-nitropyridine Ticket ID: SC-NITRO-PYR-001 Support Tier: Senior Application Scientist

Executive Summary: The "Nitro-Pyridine Paradox"

You are encountering low yields with This compound .[1] This is a classic "false friend" substrate. While the 4-iodo position appears highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring and the ortho-nitro group, these same features create two fatal competing pathways:

-

Nucleophilic Aromatic Substitution (

): The substrate is so electron-deficient that the base (required for Suzuki coupling) attacks the iodine position directly, displacing it to form the phenol (if aqueous base is used) or ether (if alkoxide is used), rather than facilitating the coupling. -

Catalyst Poisoning: The nitro group and pyridine nitrogen can coordinate to unsaturated Pd(0) species, arresting the catalytic cycle.

This guide provides a diagnostic workflow, mechanistic root-cause analysis, and a validated "Gold Standard" protocol to rescue your synthesis.

Part 1: Diagnostic Workflow

Before altering conditions, determine how the reaction is failing. Use this logic tree to interpret your LCMS/NMR data.

Figure 1: Diagnostic logic flow for identifying specific failure modes in nitropyridine couplings.

Part 2: Root Cause Analysis & Solutions

Issue 1: The

Trap (Base Compatibility)

Symptom: Starting material is consumed, but the product is the 4-hydroxy or 4-alkoxy derivative.

Mechanism: The 3-nitro group activates the 4-position for direct nucleophilic attack. Hydroxide bases (

The Fix: Switch to non-nucleophilic, inorganic bases.

-

Avoid:

, -

Recommended:

(anhydrous), -

Why: These bases are sufficiently basic to activate the boronic acid (forming the boronate "ate" complex) but are poor nucleophiles towards the pyridine ring due to insolubility in organic solvents or steric bulk.

Issue 2: Catalyst Deactivation

Symptom: Reaction stalls with starting material remaining; no Pd black precipitates (catalyst remains soluble but inactive). Mechanism: The nitro group is a "coordination sink." It binds to the Pd(0) center, preventing the oxidative addition of the C-I bond. The Fix: Use bulky, electron-rich ligands that outcompete the nitro group for palladium binding.

-

Avoid:

(Ligand binds too weakly). -

Recommended:

-

Pd(dppf)Cl₂: The bidentate bite angle resists displacement.

-

Pd₂(dba)₃ + XPhos/SPhos: Buchwald ligands are bulky, preventing nitro-coordination while accelerating reductive elimination.

-

Issue 3: Protodehalogenation

Symptom: Formation of 3-nitropyridine (loss of Iodine).

Mechanism: If transmetallation is slow (due to steric hindrance at the 3-position), the oxidative addition intermediate (

-

Use anhydrous solvents (Dioxane or Toluene).

-

Limit water to the minimum required for base solubility (or use solid base conditions).

-

Increase catalyst loading to speed up the cycle.

Part 3: Reaction Pathway Competition

Understanding the competition between the desired pathway and the killer side reaction is critical.

Figure 2: Kinetic competition between Nucleophilic Aromatic Substitution (

Part 4: The "Gold Standard" Protocol

This protocol is optimized to suppress

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential homocoupling)

-

Catalyst:

(5 mol%) OR -

Base:

(3.0 equiv) — Finely ground -

Solvent: 1,4-Dioxane / Water (10:1 ratio)

-

Concentration: 0.1 M - 0.2 M

Step-by-Step Procedure:

-

Preparation: Dry a reaction vial and a stir bar in an oven. Allow to cool under a stream of Nitrogen or Argon.

-

Solvent Degassing (CRITICAL): Sparge the 1,4-Dioxane and Water separately with Argon for 15-20 minutes. Oxygen promotes homocoupling and catalyst death.

-

Solids Addition: Add the this compound, Boronic acid, Base (

), and Catalyst to the vial.-

Note: If using XPhos, premix Pd source and Ligand in a small amount of solvent for 5 mins before adding.

-

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Seal & Purge: Cap the vial (crimp top or screw cap with septum). Purge the headspace with Argon for another 2-3 minutes.

-

Reaction: Heat to 80°C - 90°C for 4-12 hours.

-

Do not exceed 100°C initially to avoid thermal decomposition of the nitro group.

-

-

Workup: Dilute with EtOAc, wash with water (to remove inorganic salts), dry over

, and concentrate.

Part 5: Base Selection Guide

Use this table to select the correct base based on your boronic acid stability and substrate sensitivity.

| Base | pKa (Conj. Acid) | Nucleophilicity | Suitability for 3-Nitropyridine | Notes |

| NaOH / KOH | 15.7 | High | CRITICAL FAIL | Causes rapid |

| NaOEt / KOtBu | 16-17 | Very High | CRITICAL FAIL | Causes ether formation. |

| 10.3 | Moderate | Risky | Can work, but requires water which may promote hydrolysis. | |

| 12.3 | Low | EXCELLENT | Best balance of basicity vs. nucleophilicity. | |

| CsF | 3.2 (HF) | Low | GOOD | Excellent for anhydrous conditions; activates boronic esters well. |

References

-

Mechanistic Insight on Nitropyridine Reactivity

- Topic: Competition between and Cross-Coupling.

- Source:J. Org. Chem.2012, 77, 6624.

-

Catalyst Selection for Electron-Deficient Heterocycles

-

Base Effects in Suzuki Coupling

-

Topic: Role of bases in activating Boron vs. side reactions.[3]

- Source:Chem. Rev.1995, 95, 2457 (The seminal Suzuki Review).

-

-

Protodehalogenation Troubleshooting

- Topic: Mechanisms of dehalogenation in Pd-c

- Source:Organometallics2010, 29, 662.

Sources

Technical Support Center: Buchwald-Hartwig Amination of 4-Iodo-3-nitropyridine

This guide serves as a specialized technical resource for researchers encountering challenges in the Buchwald-Hartwig amination of 4-Iodo-3-nitropyridine .

This substrate presents a unique "reactivity paradox": it is highly activated for nucleophilic aromatic substitution (

Current Status: Active Subject: Troubleshooting Side Reactions & Selectivity Issues Target Substrate: this compound (CAS: N/A for specific isomer, general class 4-halo-3-nitropyridine)

Part 1: Critical Reactivity Analysis

Before troubleshooting, you must understand the competing pathways. The 4-position of 3-nitropyridine is extremely electrophilic. In a standard Buchwald-Hartwig (B-H) protocol, the Palladium cycle competes directly with background

Reaction Landscape Diagram

The following diagram illustrates the competing pathways your substrate undergoes during the reaction.

Figure 1: Competing reaction pathways for this compound. Green paths lead to the desired product; red/yellow paths indicate common side reactions.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see full conversion, but the product is an ether, not an amine."

Diagnosis: Base-Mediated

Solution:

-

Switch Base: Replace strong alkoxides with weak, non-nucleophilic bases.

-

Recommended:

or

-

-

Solvent Check: Ensure you are not using alcohols (e.g., t-Amyl alcohol) if using alkoxide bases. Use strictly aprotic solvents like Toluene, 1,4-Dioxane, or DME.

Issue 2: "My reaction works without Palladium. Why am I using B-H?"

Diagnosis: The "Phantom" Catalyst Effect (

Validation Test: Run a control experiment:

-

Set up the exact reaction conditions (Solvent, Base, Temperature).

-

Omit the Palladium catalyst and Ligand.

-

Monitor by LCMS/TLC.

-

Result A (Conversion observed): You do not need B-H conditions. Optimize for

(lower temp, cheaper base). -

Result B (No reaction): Your amine is non-nucleophilic (e.g., amide, aniline with EWG). Proceed with B-H optimization.

-

Issue 3: "I see a major byproduct with M-126 mass (Loss of Iodine, +H)."

Diagnosis: Hydrodehalogenation (Deiodination)

Iodides are prone to rapid oxidative addition. If the transmetallation (amine binding) step is slow, or if there is a hydride source present (e.g., trace water, alcohols, or

Solution:

-

Increase Amine Concentration: Push the equilibrium toward amine binding.

-

Change Ligand: Use a ligand with a large "bite angle" or bulk that facilitates reductive elimination of the C-N bond over the C-H bond.

-

Recommended: Xantphos or BrettPhos.

-

-

Strict Anhydrous Conditions: Remove water to prevent the formation of Pd-H species via the water-gas shift type mechanism.

Issue 4: "The reaction mixture turns black/tarry immediately, and yield is low."

Diagnosis: Nitro-Group Degradation or Catalyst Poisoning Nitro groups can coordinate to Pd(0), poisoning the catalyst ("catalyst resting state trap"). Furthermore, under forcing conditions with strong bases, the nitro-pyridine ring is susceptible to oxidative degradation or polymerization.

Solution:

-

Lower Temperature: this compound is reactive. Do not reflux at

immediately. Start at -

Slow Addition: Add the base slowly or use a weaker base to prevent rapid exothermic decomposition.

Part 3: Optimized Protocol

This protocol is designed to minimize

Reagents

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv (e.g., aniline, amide)

-

Catalyst:

(2-5 mol%) or -

Ligand: Xantphos (4-10 mol%) - Preferred for N-heterocycles to prevent chelation.

-

Base:

(2.0 equiv, dried) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology

-

Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

and Xantphos in a small amount of Dioxane and stir for 10 mins to form the active catalyst species (Yellow -

Reaction Setup: To a reaction vial equipped with a stir bar, add this compound, the amine, and

. -

Catalyst Addition: Add the pre-formed catalyst solution (or solid Pd/Ligand if skipping step 1).

-

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes (or 3 vacuum/backfill cycles). Oxygen promotes deiodination and homocoupling.

-

Heating: Heat to

. Monitor by LCMS at 1 hour.-

Checkpoint: If starting material remains but no side products are forming, increase to

.

-

-

Workup: Filter through a celite pad (to remove Pd and salts), wash with EtOAc, and concentrate.

Part 4: Data & Selectivity Analysis

The following table summarizes the expected outcome based on the base and amine class used.

| Amine Type | Base Used | Primary Mechanism | Major Side Reaction | Recommended Action |

| Alkyl Amine (e.g., Morpholine) | None (High Yield) | Remove Pd. Run as thermal | ||

| Alkyl Amine | Alkoxy-pyridine (Ether) | Switch to Carbonate base. | ||

| Aniline (Electron Neutral) | B-H / | Deiodination | Use Xantphos; Optimize Temp. | |

| Amide/Carbamate | Buchwald-Hartwig | Hydrolysis / No Rxn | Strict B-H conditions required. |

Part 5: References

-

Mechanistic Overview of Buchwald-Hartwig:

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

-

Nitro Group Tolerance & S_NAr Competition:

-

For general context on nitro-arene reactivity in coupling: Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. (Provides background on the high reactivity of nitro-arenes).

-

Note: Specific literature on "this compound B-H" is sparse due to the dominance of

. The protocol above is derived from standard "difficult substrate" parameters defined in the Buchwald reviews.

-

-

Dehalogenation Side Reactions:

-

Navarro, O., et al. (2004). Dehalogenation of Aryl Halides. Journal of Organic Chemistry. (General mechanism for Pd-catalyzed dehalogenation).

-

(Note: Always consult the Safety Data Sheet (SDS) for this compound, as nitro-halogenated pyridines can be skin sensitizers and potentially energetic.)

Optimization of reaction temperature for 4-Iodo-3-nitropyridine couplings

Status: Operational Ticket ID: #PYR-4I3N-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 4-Iodo-3-nitropyridine , a highly electrophilic substrate. The combination of the electron-withdrawing pyridine nitrogen and the ortho-nitro group activates the C4-position significantly.

The Critical Insight: Unlike standard halopyridines that often require forcing conditions (reflux), this substrate is thermally fragile .

-

SNAr reactions often proceed at Room Temperature (RT).

-

Pd-catalyzed couplings require mild heat (40–60°C) to prevent protodeiodination (replacement of Iodine with Hydrogen).

This guide replaces standard "cook-and-look" approaches with a kinetic control strategy.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Context: Displacement of Iodine by amines, alkoxides, or thiols.

The Thermal Protocol

The C-I bond is extremely labile. High temperatures (>60°C) in basic media frequently lead to hydrolysis (formation of 4-hydroxy-3-nitropyridine) or polymerization tars.

| Parameter | Recommended Range | Critical Failure Point |

| Temperature | 0°C to 25°C | > 50°C (Hydrolysis risk) |

| Solvent | THF, DMF, or MeCN | DMSO (Exotherm risk at high temp) |

| Base | DIPEA or K2CO3 | Strong alkoxides (unless acting as nucleophile) |

Troubleshooting SNAr

Q: I added my amine at 80°C and the reaction turned black instantly. Yield is <10%. A: You are seeing thermal degradation. The reaction likely finished in seconds, followed by decomposition.

-

Fix: Cool the reaction vessel to 0°C in an ice bath before adding the nucleophile. Allow it to warm to Room Temperature (RT) naturally.

Q: I see a new spot on TLC that doesn't move (baseline). A: This is likely 4-hydroxy-3-nitropyridine .

-

Cause: Traces of water in your solvent at elevated temperatures. The hydroxide ion competes with your nucleophile.

-

Fix: Use anhydrous solvents and lower the temperature.

Module 2: Palladium-Catalyzed Cross-Couplings